4,6-Difluoro-1H-indole-5-carboxylic acid molecular weight and formula
4,6-Difluoro-1H-indole-5-carboxylic acid molecular weight and formula
An In-depth Technical Guide to 4,6-Difluoro-1H-indole-5-carboxylic Acid
Introduction: A Core Scaffold in Modern Medicinal Chemistry
4,6-Difluoro-1H-indole-5-carboxylic acid belongs to the class of fluorinated indole derivatives, a family of heterocyclic compounds that has garnered significant attention in the field of drug discovery. The indole scaffold is a privileged structure, forming the core of numerous natural products and synthetic drugs. The strategic introduction of fluorine atoms onto this scaffold can profoundly influence the molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The carboxylic acid functional group further adds a critical point for hydrogen bonding and salt formation, often essential for modulating solubility and interacting with active sites of enzymes or receptors.[1]
This guide serves as a technical resource for researchers and scientists, providing a comprehensive overview of the molecular characteristics, a plausible synthetic approach, analytical characterization, and potential applications of 4,6-Difluoro-1H-indole-5-carboxylic acid as a key building block in the development of novel therapeutics.
Physicochemical and Structural Properties
The fundamental properties of a compound are critical for its application in research and development. The molecular formula for 4,6-Difluoro-1H-indole-5-carboxylic acid is C₉H₅F₂NO₂. Based on this, the molecular weight is calculated to be 197.14 g/mol .[2][3][4] These core attributes are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅F₂NO₂ | [2][3][4] |
| Molecular Weight | 197.14 g/mol | [2][3][4] |
| CAS Number | 1895475-56-5 | [2] |
| Physical Form | Solid (Predicted) | [5] |
| Storage Temperature | Dry, sealed place; Room Temperature | [3][5] |
Note: While the molecular weight and formula are consistent for difluoro-indole-carboxylic acid isomers, much of the readily available public data pertains to the 4,6-difluoro-1H-indole-2-carboxylic acid isomer (CAS 247564-66-5).[3][4][5] The data presented here is for the specified 5-carboxylic acid isomer where available.
Synthesis and Purification: A Strategic Approach
The synthesis of substituted indole-5-carboxylic acids can be achieved through various established methods, with the Fischer indole synthesis being a prominent and versatile strategy.[6] This method involves the acid-catalyzed cyclization of a phenylhydrazone. For the target molecule, a plausible and efficient route would start from a commercially available, appropriately substituted aniline derivative.
Conceptual Synthetic Workflow
The synthesis can be logically broken down into three main stages: diazotization and reduction to form the key hydrazine intermediate, condensation to form the hydrazone, and the final Fischer cyclization to yield the target indole.
Caption: Proposed synthetic workflow for 4,6-Difluoro-1H-indole-5-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of 4-Hydrazinyl-3,5-difluorobenzoic acid.
-
Dissolve 4-amino-3,5-difluorobenzoic acid in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored by starch-iodide paper. Causality: The cold temperature is crucial to prevent the unstable diazonium salt from decomposing.
-
Prepare a solution of tin(II) chloride (SnCl₂) in concentrated HCl. Add this reducing agent to the diazonium salt solution slowly. The hydrazine hydrochloride will precipitate.
-
Filter the precipitate, wash with a small amount of cold water, and dry under vacuum.
-
-
Step 2: Fischer Indole Cyclization.
-
Combine the synthesized 4-hydrazinyl-3,5-difluorobenzoic acid hydrochloride with an appropriate keto-acid, such as pyruvic acid, in a suitable solvent like ethanol.
-
Heat the mixture to form the corresponding phenylhydrazone intermediate. This condensation reaction can often be performed at reflux.[6]
-
Remove the solvent under reduced pressure.
-
Add the crude hydrazone to a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and heat to approximately 80-100 °C. Causality: The strong acid protonates the hydrazone, facilitating the[4][4]-sigmatropic rearrangement and subsequent cyclization that is characteristic of the Fischer synthesis.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Step 3: Work-up and Purification.
-
Carefully pour the hot reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.
-
Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution) to a pH of ~6-7.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4,6-Difluoro-1H-indole-5-carboxylic acid.
-
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. Standard spectroscopic methods are employed for this purpose.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. A broad peak is expected in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretch should appear around 1680-1710 cm⁻¹.[7] Additionally, C-F stretching vibrations will be present, typically in the 1000-1400 cm⁻¹ region.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide structural information. One would expect to see signals for the aromatic protons on the indole ring, with their chemical shifts and coupling constants influenced by the fluorine and carboxylic acid substituents. A broad singlet for the carboxylic acid proton (typically >10 ppm) and another for the N-H proton of the indole ring (often >8 ppm) should be observable.
-
¹⁹F NMR Spectroscopy: This is a crucial technique for fluorinated compounds. Two distinct signals would be expected, one for the fluorine at the 4-position and one for the fluorine at the 6-position, confirming their presence and chemical environment.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For C₉H₅F₂NO₂, the expected monoisotopic mass is approximately 197.0288 Da.[4][8]
Applications in Research and Drug Development
The unique combination of a difluorinated indole ring and a carboxylic acid moiety makes this molecule a highly valuable building block for medicinal chemists.
Role as a Bioisostere and Pharmacophore
The carboxylic acid group is a common pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets.[1] However, it can sometimes lead to poor pharmacokinetic properties. The indole nucleus itself can act as a bioisostere for other aromatic systems, while the fluorine atoms enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This strategic fluorination can improve a drug candidate's half-life and overall bioavailability.
Potential Therapeutic Targets
Indole-based structures are known to interact with a wide range of biological targets. Derivatives of indole carboxylic acids have been explored as inhibitors of HIV-1 integrase, as anticancer agents, and as modulators of central nervous system receptors.[9] The specific substitution pattern of 4,6-Difluoro-1H-indole-5-carboxylic acid makes it a candidate for creating libraries of compounds to screen against kinases, viral enzymes, and other protein targets.
Caption: Key molecular features contributing to drug development potential.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity and ensure the safe use of this chemical.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[3]
-
Safety: While specific data for the 5-carboxylic acid isomer is limited, related isomers are classified with GHS hazard statements. It is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a chemical fume hood.[5]
Assumed Hazard Statements (based on 2-carboxylic acid isomer[4][5]):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Conclusion
4,6-Difluoro-1H-indole-5-carboxylic acid is a strategically designed chemical scaffold with significant potential in medicinal chemistry and materials science. Its unique electronic and steric properties, imparted by the difluoro substitution pattern, combined with the versatile chemistry of the indole ring and the key interacting potential of the carboxylic acid group, make it a valuable intermediate for the synthesis of novel, high-value molecules. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce, verify, and utilize this compound in their discovery programs.
References
-
AiFChem. 1895475-56-5 | 4,6-difluoro-1H-indole-5-carboxylic acid.
-
Synblock. CAS 247564-66-5 | 4,6-difluoro-1H-indole-2-carboxylic acid.
-
PubChem. 4,6-difluoro-1H-indole-2-carboxylic acid | C9H5F2NO2 | CID 3451441.
-
Sigma-Aldrich. 4-Fluoro-1H-indole-5-carboxylic acid | 908600-72-6.
-
PubChemLite. 5,6-difluoro-1h-indole-3-carboxylic acid.
-
ResearchGate. Application to carboxylic acid‐containing drugs and natural products.[a,b,c].
-
Sigma-Aldrich. 4,6-Difluoroindole-2-carboxylic acid | 247564-66-5.
-
PubMed. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone.
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
-
ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.
-
Semantic Scholar. Synthesis of new fluorescent compounds from 5-nitro-1H- indazole.
-
Organic Syntheses. indole.
-
LibreTexts Chemistry. 21.10 Spectroscopy of Carboxylic Acid Derivatives.
-
Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
-
MDPI. Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations.
-
BOC Sciences. Custom Carboxylic Acid Synthesis.
-
Google Patents. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
-
MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
-
Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester.
-
MDPI. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors.
-
Thieme. Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides.
-
Journal of the American Chemical Society. Impact of Preparation and Handling on the Hydrogen Storage Properties of Zn4O(1,4-benzenedicarboxylate)3 (MOF-5).
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. 1895475-56-5 | 4,6-difluoro-1H-indole-5-carboxylic acid - AiFChem [aifchem.com]
- 3. CAS 247564-66-5 | 4,6-difluoro-1H-indole-2-carboxylic acid - Synblock [synblock.com]
- 4. 4,6-difluoro-1H-indole-2-carboxylic acid | C9H5F2NO2 | CID 3451441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,6-Difluoroindole-2-carboxylic acid | 247564-66-5 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. PubChemLite - 5,6-difluoro-1h-indole-3-carboxylic acid (C9H5F2NO2) [pubchemlite.lcsb.uni.lu]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]
